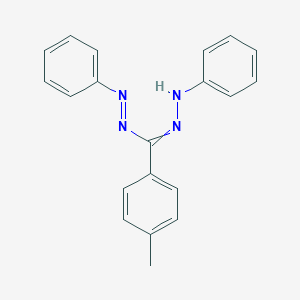

1,5-Diphenyl-3-(p-tolyl)formazan

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYZMOAOMKSFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397117 | |

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-12-4 | |

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,5 Diphenyl 3 P Tolyl Formazan

Classical Synthetic Routes to Triarylformazans

The synthesis of triarylformazans is primarily achieved through well-established methodologies that have been refined over the years. These classical routes offer reliable access to a wide array of formazan (B1609692) structures.

Azo Coupling Reactions of Aryldiazonium Salts with Hydrazones

One of the most prevalent and versatile methods for synthesizing unsymmetrical triarylformazans is the azo coupling reaction. psu.eduresearchgate.net This reaction involves the electrophilic attack of an aryldiazonium salt on an arylhydrazone. The arylhydrazone, being an electron-rich species, readily couples with the diazonium salt at the carbon atom of the hydrazone moiety. psu.edu The reaction is typically carried out under controlled pH conditions, often in a basic medium, which facilitates the deprotonation of the hydrazone and enhances its nucleophilicity. The general mechanism involves the formation of a transient tetrazene intermediate, which then rapidly isomerizes to the more stable, intensely colored formazan. The choice of solvent and base can significantly influence the reaction yield and purity of the final product.

Synthesis via Activated Methylene (B1212753) Compounds for Symmetrical Formazan Derivatives

Symmetrical formazans, where the aryl substituents at the N-1 and N-5 positions are identical, can be efficiently synthesized using activated methylene compounds. psu.edu This method involves the reaction of a compound containing an active methylene group (e.g., malononitrile, cyanoacetic acid, or nitromethane) with two equivalents of an aryldiazonium salt. psu.eduresearchgate.net The reaction proceeds in a basic medium, where the active methylene compound is deprotonated to form a carbanion. This carbanion then undergoes a double azo coupling reaction. The nature of the substituent on the active methylene group plays a crucial role in the reaction's success and yield. For instance, the use of cyanoacetic acid leads to the formation of 3-cyano-1,5-diarylformazans.

Synthesis of 1,5-Diphenyl-3-(p-tolyl)formazan

The synthesis of the title compound, 1,5-Diphenyl-3-(p-tolyl)formazan, is most commonly achieved through a two-step classical approach involving the condensation of an aldehyde followed by diazonium coupling. organic-chemistry.org

A widely adopted protocol begins with the reaction of p-tolualdehyde with phenylhydrazine (B124118) to form the corresponding p-tolualdehyde phenylhydrazone intermediate. This condensation is a critical step, and its completion is often monitored to avoid the formation of byproducts in the subsequent coupling reaction. organic-chemistry.org The isolated hydrazone is then coupled with a phenyldiazonium salt, typically generated in situ from aniline (B41778), under biphasic conditions (e.g., dichloromethane/water) at a controlled pH, usually between 9 and 10. organic-chemistry.org

More contemporary methods have sought to improve upon this classical route by employing polar aprotic solvents such as a mixture of dimethylformamide (DMF) and pyridine (B92270). organic-chemistry.orgnih.gov This approach offers several advantages, including enhanced solubility of the reactants, leading to a homogeneous reaction mixture and improved reaction kinetics. organic-chemistry.org Conducting the reaction at low temperatures (e.g., -5 °C) helps to stabilize the diazonium salt and minimize decomposition, thereby reducing the formation of side products. organic-chemistry.org

Table 1: Comparison of Synthetic Protocols for 1,5-Diphenyl-3-(p-tolyl)formazan

| Parameter | Classical Method | Modern Method |

| Starting Materials | p-Tolualdehyde, Phenylhydrazine, Aniline | p-Tolualdehyde Phenylhydrazone, Phenyldiazonium tetrafluoroborate |

| Solvent System | Dichloromethane/Water (biphasic) | DMF/Pyridine (homogeneous) |

| Reaction Temperature | Room Temperature | -5 °C to 20 °C |

| pH | 9-10 | Not explicitly controlled by buffer, but pyridine acts as a base |

| Reaction Time | 12-24 hours | ~4 hours |

| Yield | ~48-52% | Higher yields reported (e.g., 67-82% for analogous verdazyls) |

| Purification | Recrystallization from methanol (B129727) | Ether extraction and aqueous washing |

Data compiled from various sources detailing formazan synthesis. organic-chemistry.orgnih.gov

Advanced Synthetic Protocols and Derivatization Strategies

To expand the utility of 1,5-Diphenyl-3-(p-tolyl)formazan, researchers have developed advanced synthetic methods and derivatization strategies aimed at tuning its properties and enabling its use in broader applications.

Introduction of Functional Groups for Modulating Electronic and Steric Properties

The electronic and steric properties of the formazan core can be systematically modulated by introducing various functional groups onto the N-1, N-5, or C-3 aryl rings. The introduction of electron-donating groups (e.g., -CH₃, -OCH₃, -OH) or electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) can significantly impact the compound's color (absorption maximum, λmax), redox potential, and chelating ability. researchgate.net

Studies have shown a correlation between the electronic nature of the substituent and the spectral properties of the formazan. researchgate.net For instance, electron-donating groups generally cause a bathochromic shift (shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups lead to a hypsochromic shift (shift to shorter wavelengths). The position of the substituent (ortho, meta, or para) on the aryl ring also plays a critical role in these electronic effects. researchgate.net

Steric hindrance, introduced by bulky substituents, can influence the planarity of the formazan molecule and its preferred conformation in solution and the solid state. wgtn.ac.nz For example, bulky groups at the C-3 position can favor a specific isomeric form. psu.edu This modulation of steric and electronic properties is crucial for designing formazans with tailored characteristics for specific applications, such as metal ion sensors or molecular switches.

Synthesis of "Clickable" Formazan Analogs for Conjugation Chemistry

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures. illinois.edunih.gov To leverage this powerful conjugation strategy, formazans bearing "clickable" functional groups, such as terminal alkynes or azides, have been developed.

A notable example is the synthesis of 3-(4-ethynylphenyl)-1,5-diphenylformazan. The synthesis commences with 4-((trimethylsilyl)ethynyl)benzaldehyde, which is first reacted with phenylhydrazine to form the corresponding silyl-protected hydrazone. This intermediate is then coupled with phenyldiazonium chloride in a pyridine medium at low temperature to yield the silyl-protected formazan. The final step involves the desilylation of the trimethylsilyl (B98337) group, typically using a mild base like potassium carbonate in methanol, to afford the terminal alkyne-functionalized formazan. This "clickable" formazan can then be readily conjugated to molecules containing an azide (B81097) group.

Similarly, azide-functionalized formazans can be synthesized to participate in click reactions with alkyne-containing molecules. The synthesis of an azide-functionalized formazan would typically involve the use of an azide-bearing starting material, such as an azido-substituted aniline or benzaldehyde, in the classical formazan synthesis. For instance, an aryl azide can be prepared from the corresponding aryl amine via diazotization followed by reaction with sodium azide. organic-chemistry.org This azide-functionalized building block can then be incorporated into the formazan structure, creating a versatile platform for bioconjugation and materials science applications.

Mechanistic Investigations of Formazan Formation and Transformations

The formation and subsequent chemical transformations of formazans, including 1,5-Diphenyl-3-(p-tolyl)formazan, are governed by intricate reaction mechanisms that have been the subject of detailed scientific inquiry. These investigations shed light on the intermediates, transition states, and the influence of reaction conditions on the efficiency and outcome of these processes.

The most prevalent synthetic route to 1,5-Diphenyl-3-(p-tolyl)formazan involves the coupling of an aryl diazonium salt with an aryl hydrazone. dergipark.org.trresearchgate.net This reaction is generally carried out under carefully controlled pH conditions, typically between 6 and 8. psu.edu The mechanism of this coupling has been a topic of discussion, with evidence pointing towards a specific pathway involving a tetrazene intermediate.

Initially, it was proposed that the diazonium salt couples to the amine nitrogen of the hydrazone, displacing a hydrogen atom to form a transient tetrazene intermediate. psu.edu This intermediate is typically unstable and rapidly isomerizes to the thermodynamically more stable, deeply colored formazan. psu.edu While early work by Busch and Schmidt suggested the isolation of a light-yellow tetrazene intermediate that converts to the formazan, later work by Hegarty and Scott provided evidence that the intermediate's structure is more complex, and the conversion is an azo-hydrazone rearrangement rather than a simple intramolecular transfer. psu.edu

Formation of the Hydrazone: p-Tolualdehyde reacts with phenylhydrazine to form p-tolualdehyde phenylhydrazone. This step is crucial, and ensuring its completion is vital to avoid side products.

Diazonium Salt Coupling: The phenyldiazonium salt couples with the electron-rich hydrazone. The attack can occur at either the nitrogen or the carbon atom of the hydrazone. wikipedia.org

Formation of the Intermediate: The coupling leads to the formation of an unstable intermediate. psu.edu

Rearrangement: This intermediate undergoes a rapid rearrangement to yield the final 1,5-Diphenyl-3-(p-tolyl)formazan, which is stabilized by an intramolecular hydrogen bond forming a six-membered chelate ring. psu.edu

The configuration of the resulting formazan is influenced by the steric bulk of the substituent at the C3 position. For formazans with a bulky substituent like a p-tolyl group, the EZZ isomeric form is generally the most stable. dergipark.org.trpsu.edu

Table 1: Key Mechanistic Aspects of 1,5-Diphenyl-3-(p-tolyl)formazan Formation

| Mechanistic Step | Description | Key Species Involved | Conditions |

|---|---|---|---|

| Hydrazone Formation | Condensation of an aldehyde with a hydrazine. | p-Tolualdehyde, Phenylhydrazine | Typically acidic or neutral |

| Coupling Reaction | Electrophilic attack of the diazonium ion on the hydrazone. | p-Tolualdehyde phenylhydrazone, Phenyldiazonium chloride | pH 6-8, often in pyridine psu.edunih.gov |

| Intermediate Formation | Formation of a transient, unstable species. | Tetrazene-like intermediate | Low temperature to stabilize |

| Isomerization | Rearrangement to the stable formazan structure. | Azo-hydrazone conversion | Spontaneous, often rapid in basic solution psu.edu |

The chemical transformations of formazans are characterized by their redox chemistry. wikipedia.org A significant transformation is their oxidation to form tetrazolium salts. This conversion involves the removal of two electrons and a proton, leading to the formation of a colorless tetrazolium cation. psu.edu Various oxidizing agents can be employed for this purpose, including nitric acid, N-bromosuccinimide, and potassium permanganate (B83412). wikipedia.org

Electrochemical studies have provided further insight into the redox behavior of formazans. rsc.org The reduction of tetrazolium salts back to formazans is a key reaction in cell viability assays. core.ac.uk Electrochemical investigations have shown that this reduction can proceed through the formation of a tetrazolinyl radical intermediate. capes.gov.br The disproportionation of this radical can lead to the simultaneous generation of both mono- and diformazans in the case of ditetrazolium salts. capes.gov.br The electrochemical oxidation of formazans has been reported to be a single two-electron transfer process, followed by deprotonation to yield the corresponding tetrazolium cation. psu.edu

Table 2: Mechanistic Overview of Formazan Transformations

| Transformation | Reagents/Conditions | Intermediate Species | Product |

|---|---|---|---|

| Oxidation | Nitric acid, N-bromosuccinimide, Potassium permanganate wikipedia.org | - | Tetrazolium salt |

| Electrochemical Oxidation | Anodic potential | - | Tetrazolium cation psu.edu |

| Electrochemical Reduction (of corresponding Tetrazolium Salt) | Cathodic potential | Tetrazolinyl radical capes.gov.br | Formazan |

Structural Elucidation and Conformational Analysis of 1,5 Diphenyl 3 P Tolyl Formazan

X-ray Crystallographic Studies of Solid-State Structures

X-ray crystallography provides definitive insights into the atomic arrangement of a molecule in its crystalline solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.

Determination of Molecular Geometry and Conformational Preferences (e.g., syn/anti, s-cis/s-trans)

The molecular structure of formazans is characterized by a unique chain of atoms, -N=N-C=N-NH-. This backbone allows for the existence of several geometric isomers due to rotation around the C=N and N=N double bonds, as well as the C-N and N-N single bonds. The common isomeric forms are described using syn/anti and s-cis/s-trans nomenclature.

In the solid state, formazans, particularly those with bulky substituents like phenyl and p-tolyl groups, predominantly adopt a trans-syn or EZZ configuration. dergipark.org.trpsu.edu This conformation is the most energetically stable due to the formation of a six-membered chelate ring stabilized by an intramolecular hydrogen bond. dergipark.org.trnih.gov The trans refers to the arrangement around the N=N double bond, while syn describes the conformation around the C=N double bond. dergipark.org.tr The s-cis or s-trans designation refers to the rotation around the single bonds within the formazan (B1609692) chain. The most stable conformer, often referred to as "red I," possesses an EZZE configuration, indicating an E (trans) arrangement at the N=N bond, Z at the N-C bond, Z (syn) at the C=N bond, and E at the N-N single bond. nih.gov The presence of bulky substituents at the C3 position, such as the p-tolyl group in 1,5-diphenyl-3-(p-tolyl)formazan, favors this EZZ isomeric form. psu.edu

Upon irradiation with visible light, these stable trans-syn isomers can undergo photoisomerization to a cis-syn isomer ("red II"). nih.gov Further thermal isomerization can lead to a trans-anti isomer ("yellow I"), which is associated with a noticeable color change from red to yellow. dergipark.org.trnih.gov The trans-anti form lacks the intramolecular hydrogen bond seen in the chelated trans-syn form. dergipark.org.trnih.gov

Crystallographic data for a related compound, di-[3-methyl-1(or 5)-phenyl-5(or 1)-p-tolylformazyl]nickel(II), reveals that the formazyl rings are buckled out of the central coordination plane of the nickel atom. chem960.com This suggests that even when coordinated to a metal, the formazan ligand can exhibit significant conformational flexibility.

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions

A defining feature of the preferred trans-syn conformation of formazans is the presence of a strong intramolecular hydrogen bond between the N-H proton of the hydrazone group and the nitrogen atom of the azo group (N-H···N). dergipark.org.trnih.gov This interaction creates a pseudo-aromatic six-membered ring, which contributes significantly to the stability of this conformation. nih.gov The existence of this hydrogen bond is supported by spectroscopic data, including lower than expected N=N stretching frequencies in infrared (IR) spectra. dergipark.org.tr

Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the chemical environment of individual atoms and the dynamic processes they undergo.

¹H NMR Spectroscopy for Proton Environments and Tautomeric Equilibria

¹H NMR spectroscopy of 1,5-diphenyl-3-(p-tolyl)formazan reveals characteristic signals that confirm its structure. The proton of the N-H group in the formazan backbone typically appears as a broad, exchangeable signal in the downfield region of the spectrum, around δ 10–12 ppm. The presence of the p-tolyl group is indicated by a singlet for the methyl protons at approximately δ 2.35 ppm. The aromatic protons of the phenyl and p-tolyl rings will appear as a complex multiplet in the aromatic region of the spectrum.

Formazans can exist in two tautomeric forms due to the migration of the N-H proton. wikipedia.org ¹H NMR can be used to study this tautomeric equilibrium in solution. The position of the equilibrium can be influenced by the solvent and the nature of the substituents on the aromatic rings.

¹³C NMR Spectroscopy for Carbon Backbone and Substituent Effects

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. While specific ¹³C NMR data for 1,5-diphenyl-3-(p-tolyl)formazan is not available in the search results, general trends can be inferred. The carbon of the C=N bond is expected to resonate at a lower field compared to the other sp² hybridized carbons of the aromatic rings. The methyl carbon of the p-tolyl group will appear at a characteristic upfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the electron-donating or electron-withdrawing nature of the substituents.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, EXSY) for Comprehensive Structural Assignment and Exchange Dynamics

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like 1,5-diphenyl-3-(p-tolyl)formazan where signal overlap in 1D spectra is common.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the aromatic rings based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity of the different structural fragments, such as the attachment of the phenyl and p-tolyl rings to the formazan core.

Exchange Spectroscopy (EXSY) can be used to study dynamic processes such as tautomerism or conformational exchange. If the rate of exchange between two forms is on the NMR timescale, cross-peaks will be observed in the EXSY spectrum, providing information about the kinetics of the process.

While specific 2D NMR studies on 1,5-diphenyl-3-(p-tolyl)formazan were not found, these techniques are standard tools for the comprehensive structural characterization of such molecules.

Vibrational Spectroscopy for Characteristic Functional Group Modes

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy states of a molecule. These methods provide a molecular fingerprint, allowing for the identification of specific functional groups and providing insights into the molecular structure. sigmaaldrich.comyoutube.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of 1,5-Diphenyl-3-(p-tolyl)formazan, typically recorded from a KBr pellet, reveals several characteristic absorption bands that are indicative of its key functional groups. nih.gov

A detailed assignment of the principal FT-IR peaks for 1,5-Diphenyl-3-(p-tolyl)formazan is presented below. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~3000-3100 | Medium-Weak | Aromatic C-H stretching |

| ~2920 | Weak | Methyl (CH₃) C-H stretching |

| 1597 | Strong | Aromatic C=C stretching / C=N stretching |

| 1511 | Strong | Aromatic C=C stretching |

| 1497 | Strong | Aromatic C=C stretching / N=N stretching |

| 1453 | Strong | Aromatic C=C stretching |

| 1353 | Medium | C-N stretching |

| 1232 | Strong | C-N stretching |

| 1035 | Strong | In-plane C-H bending |

| 1014 | Strong | In-plane C-H bending |

| 821 | Strong | Out-of-plane C-H bending (p-substituted ring) |

| 502 | Medium | Ring deformation modes |

Data sourced from Gilroy et al. nih.gov

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it particularly useful for characterizing the C=C, C=N, and N=N bonds within the formazan structure. While specific experimental Raman data for 1,5-Diphenyl-3-(p-tolyl)formazan is not extensively documented in the literature, the expected spectral features can be inferred from the analysis of similar aromatic formazan and benzenoid compounds. s-a-s.org

The Raman spectrum would be expected to show strong bands corresponding to the symmetric vibrations of the molecule. Key features would include:

Aromatic Ring Vibrations: Strong signals are expected in the 1580-1620 cm⁻¹ region due to the quadrant stretching modes of the benzene (B151609) rings. A particularly strong band, characteristic of the symmetric ring-breathing mode of the monosubstituted and para-disubstituted rings, is anticipated around 1000 cm⁻¹. s-a-s.org

Formazan Core Vibrations: The C=N and N=N stretching vibrations of the formazan chain are also Raman active and would appear in the 1400-1500 cm⁻¹ region. The exact positions of these bands can provide information on the tautomeric form (azo-hydrazone vs. enol-imine) present.

Excitation Profiles: Resonance Raman (RR) spectroscopy, where the excitation laser wavelength is chosen to overlap with an electronic absorption band, could be employed to selectively enhance the vibrations of the chromophoric formazan core. An excitation profile, which plots the intensity of a Raman band against the excitation wavelength, would reveal which electronic transitions are coupled to specific vibrational modes. For formazans, which are colored compounds, excitation within their visible absorption band (typically around 480-500 nm) would significantly enhance the Raman signals of the π-conjugated system. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. For 1,5-Diphenyl-3-(p-tolyl)formazan (C₂₀H₁₈N₄), the calculated molecular weight is 314.39 g/mol . sigmaaldrich.com

In Liquid Secondary Ion Mass Spectrometry (LSIMS), the molecule is often observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 315. nih.gov Under Electron Ionization (EI), the molecular ion (M⁺˙) would be observed at m/z 314. The high stability of the aromatic rings typically results in a prominent molecular ion peak.

The fragmentation of 1,5-Diphenyl-3-(p-tolyl)formazan under EI conditions would proceed through the cleavage of the weakest bonds and the formation of stable cationic fragments. The primary fragmentation pathways are expected to involve the cleavage of the phenyl and tolyl groups, as well as the scission of the central formazan chain.

Below is a table of plausible fragmentation patterns and the corresponding m/z values for the major fragment ions.

| m/z | Ion Formula | Plausible Identity/Origin |

| 314 | [C₂₀H₁₈N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 237 | [C₁₄H₁₁N₃]⁺˙ | Loss of a phenyl radical (•C₆H₅) from M⁺˙ |

| 223 | [C₁₃H₁₁N₄]⁺ | Loss of a tolyl radical (•C₇H₇) from M⁺˙ |

| 194 | [C₁₃H₁₂N₂]⁺˙ | Fragment containing the tolyl and one phenyl-azo group |

| 119 | [C₇H₇N₂]⁺ | Phenyl-diazonium fragment |

| 105 | [C₇H₇N]⁺ | Tolyl-nitrene or related fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from tolyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Tautomerism and Isomerism in 1,5 Diphenyl 3 P Tolyl Formazan Systems

Configurational Isomers and Their Interconversion in Solution

1,5-Diphenyl-3-(p-tolyl)formazan can exist in several configurational isomers due to rotation around the N=N and C=N double bonds. These are primarily classified as syn/anti and s-cis/s-trans isomers. The most stable configuration is generally the EZZ isomer, which is stabilized by a strong intramolecular hydrogen bond between the N-H of the hydrazone and the azo nitrogen, forming a pseudo-aromatic six-membered ring. dergipark.org.trpsu.edu This chelated form is often referred to as the "red form" due to its characteristic color. nih.gov

In solution, these isomers can interconvert. For instance, exposure to light can induce isomerization from the stable red form to a yellow form. dergipark.org.trnih.gov This process involves the breaking of the intramolecular hydrogen bond and rotation around the C=N and N=N bonds. The interconversion between different isomers can be influenced by factors such as the solvent and temperature.

The general isomeric forms possible for formazans are:

syn, s-cis (closed, chelated form)

syn, s-trans (open form)

anti, s-cis

anti, s-trans (linear form) wikipedia.org

For 1,5-disubstituted formazans like 1,5-Diphenyl-3-(p-tolyl)formazan, the syn, s-cis configuration is typically the most stable due to the intramolecular hydrogen bonding.

Structural Isomers and Their Chemical Significance

Beyond configurational isomerism, 1,5-Diphenyl-3-(p-tolyl)formazan can exhibit tautomerism. This involves the migration of a proton, leading to different structural isomers. The two primary tautomeric forms arise from the position of the hydrogen atom in the formazan (B1609692) chain. wikipedia.org These tautomers are in equilibrium, and the position of this equilibrium is influenced by the electronic nature of the substituents on the phenyl rings.

The existence of these tautomers is chemically significant as it affects the molecule's reactivity and its ability to coordinate with metal ions. The deprotonated form, a resonance-stabilized anion, is a potent chelating agent, forming deeply colored complexes with transition metals. wikipedia.org The redox properties of formazans are also tied to their isomeric and tautomeric forms. For example, formazans can be oxidized to form colorless tetrazolium salts, a reaction that is reversible. dergipark.org.tr This redox activity is the basis for their use in various biochemical assays, such as cell viability tests. nih.govwikipedia.org

Role of Solvent and Substituent Effects on Tautomeric and Conformational Equilibria

The equilibrium between the different tautomers and conformers of 1,5-Diphenyl-3-(p-tolyl)formazan is sensitive to the surrounding environment, particularly the solvent. The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of the different isomeric forms. nih.gov

For example, solvents capable of forming strong intermolecular hydrogen bonds, such as methanol (B129727) or water, can stabilize the trans-anti-isomer by competing with the intramolecular hydrogen bond of the chelated trans-syn-isomer. nih.gov In contrast, non-polar solvents would favor the intramolecularly hydrogen-bonded form. The dielectric constant of the solvent also plays a role, with color development in some formazan reactions being inversely proportional to it. nih.gov

The substituents on the aryl rings also exert a considerable influence. The electron-donating p-tolyl group at the C3 position influences the electron density within the formazan backbone, thereby affecting the stability of the various tautomers and isomers. The Hammett constants of substituents can be correlated with spectroscopic data to quantify these electronic effects. For instance, the weakly electron-donating p-methyl group can lead to slight shifts in absorption and emission spectra compared to unsubstituted phenyl groups. maine.edu

Table 1: Influence of Solvent on Formazan Isomer Predominance

| Solvent | Predominant Isomer (General Trend) | Reason |

| Dimethylformamide | trans-syn (blue form for some tetrazoliums) | Favors intramolecular hydrogen bonding. nih.gov |

| Methanol | trans-anti (red form for some tetrazoliums) | Stabilizes this isomer through intermolecular hydrogen bonds. nih.gov |

| Chloroform (B151607) | Rate of reoxidation of formazan is faster. | Solvent-dependent reaction kinetics. nih.gov |

Experimental and Theoretical Probes for Tautomeric Forms

A combination of experimental and theoretical techniques is employed to study the tautomeric and isomeric forms of 1,5-Diphenyl-3-(p-tolyl)formazan.

Experimental Probes:

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the different isomers present in a solution. For 1,5-Diphenyl-3-(p-tolyl)formazan, the methyl protons of the p-tolyl group provide a characteristic singlet peak around δ 2.35 ppm. The N-H proton of the formazan backbone gives a broad, exchangeable signal typically in the δ 10–12 ppm region, which is indicative of the intramolecular hydrogen bond. Studies on related formazans have used ¹⁵N labeling to further elucidate the tautomeric equilibrium. rsc.org

UV-Vis Spectroscopy: The different isomers of formazans exhibit distinct absorption spectra. The chelated "red" form typically has a main absorption band in the visible region (around 410-500 nm). dergipark.org.tr The interconversion between isomers upon irradiation with light can be monitored by observing the changes in the UV-Vis spectrum. The absorbance maxima of different geometric isomers can vary depending on the solvent. nih.gov

Infrared (IR) and Raman Spectroscopy: IR spectroscopy can confirm the presence of the N-H stretch, often broadened due to hydrogen bonding. Raman spectroscopy is useful for identifying the characteristic C=N (around 1450 cm⁻¹) and N-N (around 1150 cm⁻¹) stretching vibrations of the formazan backbone.

Theoretical Probes:

Density Functional Theory (DFT): Computational methods, particularly DFT, are invaluable for studying the relative stabilities of different tautomers and isomers. scirp.orgresearchgate.netnih.gov By calculating the energies of various possible structures, the most stable forms can be predicted. Theoretical calculations can also help in interpreting experimental spectroscopic data by simulating NMR chemical shifts and UV-Vis absorption spectra for different isomers.

Table 2: Spectroscopic Data for Characterizing 1,5-Diphenyl-3-(p-tolyl)formazan

| Spectroscopic Technique | Key Feature | Typical Value/Observation | Significance |

| ¹H NMR | p-Tolyl methyl protons | δ 2.35 ppm (singlet) | Confirms the presence of the p-tolyl group. |

| ¹H NMR | N-H proton | δ 10–12 ppm (broad) | Indicates intramolecular hydrogen bonding in the chelated form. |

| Raman | C=N stretch | ~1450 cm⁻¹ | Characteristic of the formazan backbone. |

| Raman | N-N stretch | ~1150 cm⁻¹ | Characteristic of the formazan backbone. |

| UV-Vis | π-π* transition | 410-500 nm | Responsible for the intense color of the compound. dergipark.org.tr |

Coordination Chemistry of 1,5 Diphenyl 3 P Tolyl Formazanate Ligands

Ligand Design Principles and Coordination Modes

The coordination behavior of the 1,5-Diphenyl-3-(p-tolyl)formazanate anion is dictated by the arrangement of its nitrogen donor atoms within the characteristic formazan (B1609692) backbone. This structure allows for various binding modes, making it a versatile ligand in the design of coordination compounds.

The deprotonated form of 1,5-Diphenyl-3-(p-tolyl)formazan acts as a bidentate ligand, coordinating to a metal center through two of its four nitrogen atoms. The most common coordination mode involves one nitrogen atom from the azo group (-N=N-) and one from the imino group (-C=N-). This N,N-bidentate chelation results in the formation of a stable chelate ring, which is a driving force for the complex formation. The delocalized π-system of the formazanate backbone is crucial in determining the electronic properties and stability of the resulting metal complexes.

The formazanate ligand exhibits flexibility in its coordination, leading to the formation of either five-membered or six-membered chelate rings. researchgate.net The formation of a six-membered ring is the more common and generally more stable arrangement for triarylformazanate complexes. researchgate.net This occurs when the metal ion coordinates to the N1 and N5 atoms of the formazan chain. The planarity of this six-membered ring is often distorted, with the metal atom deviating from the plane of the formazanate backbone.

Alternatively, coordination to the N1 and N4 atoms can lead to the formation of a five-membered chelate ring. The preference for a five- or six-membered ring can be influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the formazan backbone, and the presence of other ligands in the coordination sphere.

The ability of the 1,5-Diphenyl-3-(p-tolyl)formazanate ligand to adopt different coordination modes, leading to various chelate ring sizes, is a clear indication of its flexidentate nature. researchgate.netsciepub.com This versatility allows for the fine-tuning of the steric and electronic environment around the metal center.

Synthesis and Characterization of Metal-Formazanate Complexes Derived from 1,5-Diphenyl-3-(p-tolyl)formazan

The synthesis of metal complexes with 1,5-Diphenyl-3-(p-tolyl)formazanate typically involves the deprotonation of the parent formazan followed by reaction with a suitable metal salt. A variety of transition metals have been successfully incorporated into formazanate frameworks, leading to complexes with interesting structural and electronic properties.

Complexes of 1,5-Diphenyl-3-(p-tolyl)formazanate and related triarylformazanates have been synthesized with a wide range of transition metals. These include, but are not limited to, nickel(II), copper(II), cobalt(II), manganese, iridium, rhenium, platinum, and ruthenium. researchgate.netnih.gov The synthesis is often straightforward, involving the reaction of the formazan with a metal acetate or halide salt in the presence of a base to facilitate deprotonation of the ligand. The resulting complexes are typically colored crystalline solids. The choice of the metal center has a profound impact on the geometry and the magnetic and electronic properties of the final complex.

The following tables present representative bond lengths and angles for this related nickel(II) formazanate complex, illustrating the typical structural features of such compounds.

Table 1: Selected Bond Lengths for a Representative Nickel(II) Formazanate Complex

| Bond | Length (Å) |

|---|---|

| Ni-N(1) | 1.88 |

| Ni-N(5) | 1.88 |

| N(1)-N(2) | 1.30 |

| N(2)-C(3) | 1.38 |

| C(3)-N(4) | 1.38 |

| N(4)-N(5) | 1.30 |

Data is for di-[3-methyl-1(or 5)-phenyl-5(or 1)-p-tolylformazyl]nickel(II) and is presented for illustrative purposes.

Table 2: Selected Bond Angles for a Representative Nickel(II) Formazanate Complex

| Angle | Degree (°) |

|---|---|

| N(1)-Ni-N(5) | 93.5 |

| Ni-N(1)-N(2) | 123.5 |

| N(1)-N(2)-C(3) | 119.5 |

| N(2)-C(3)-N(4) | 114.0 |

| C(3)-N(4)-N(5) | 119.5 |

| N(4)-N(5)-Ni | 123.5 |

Data is for di-[3-methyl-1(or 5)-phenyl-5(or 1)-p-tolylformazyl]nickel(II) and is presented for illustrative purposes.

These structural parameters are indicative of a delocalized π-electron system within the formazanate backbone, with N-N and C-N bond lengths that are intermediate between single and double bonds. The coordination geometry around the nickel atom is nearly ideal square planar, which is common for Ni(II) complexes with strong-field ligands.

Spectroscopic Investigations of Metal Complexes (e.g., UV-Vis, IR, NMR)

The characterization of metal complexes of 1,5-Diphenyl-3-(p-tolyl)formazanate relies heavily on a combination of spectroscopic techniques, each providing unique insights into the coordination environment and bonding within the molecule.

| Complex Type | Typical λmax Range (nm) | Assignment |

| Ni(II)-formazanate | 426-446 | Intraligand π→π* and MLCT |

| Co(II)-formazanate | 520-580 | d-d transitions and LMCT |

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the formazanate ligand. The deprotonation of the formazan ligand upon coordination to a metal ion leads to the disappearance of the N-H stretching vibration, which is typically observed in the spectrum of the free ligand. Furthermore, shifts in the characteristic vibrational frequencies of the C=N and N=N bonds within the formazanate backbone provide evidence of coordination. New bands appearing at lower frequencies can often be assigned to metal-ligand (M-N) stretching vibrations, confirming the formation of the complex.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(N-H) | ~3000-3300 | Absent | Deprotonation upon coordination |

| ν(C=N) | ~1600 | Shifted | Coordination to metal center |

| ν(N=N) | ~1400-1500 | Shifted | Involvement in chelate ring |

| ν(M-N) | Not present | ~400-600 | Formation of metal-nitrogen bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Ni(II) in a square planar geometry, ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the protons and carbons in the phenyl and p-tolyl groups of the 1,5-Diphenyl-3-(p-tolyl)formazanate ligand are influenced by the coordination to the metal center. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a clear indicator of ligand deprotonation and complex formation. For paramagnetic complexes, NMR spectra can be more complex due to signal broadening and large shifts, but can still provide valuable information about the electronic structure.

Electronic Structure and Spectroscopic Properties of Metal-Formazanate Chromophores

The vibrant colors and interesting redox properties of metal-formazanate complexes stem from their unique electronic structures, which can be probed by various spectroscopic and computational methods.

Electronic Absorption and Emission Characteristics

The intense color of metal complexes with 1,5-Diphenyl-3-(p-tolyl)formazanate is a result of strong absorption bands in the visible region of the electromagnetic spectrum. These bands are often attributed to π→π* transitions localized on the formazanate ligand, which has a highly conjugated system. The energy of these transitions can be tuned by the nature of the metal and the substituents on the ligand. For example, cobalt complexes with p-tolyl-substituted formazan ligands exhibit a characteristic intense formazanate-centered π→π* absorption band. While many formazanate complexes are highly colored, their emission (fluorescence or phosphorescence) properties are less commonly reported and appear to be highly dependent on the specific metal and ligand structure.

Analysis of Frontier Orbitals and Metal-Ligand Interactions

The electronic properties of these complexes are governed by the interactions between the frontier molecular orbitals (FMOs) of the metal and the formazanate ligand. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. In many formazanate complexes, the HOMO and LUMO are predominantly ligand-based, corresponding to the π and π* orbitals of the conjugated formazanate backbone.

Upon coordination to a metal, the energies of these ligand-based orbitals are perturbed. The metal d-orbitals can mix with the ligand orbitals, leading to new molecular orbitals that have both metal and ligand character. This mixing is crucial in determining the nature of the electronic transitions. For instance, a transition from a metal-centered d-orbital to a ligand-centered π* orbital would be classified as a metal-to-ligand charge transfer (MLCT) transition. Conversely, a transition from a ligand-based π orbital to an empty metal d-orbital would be a ligand-to-metal charge transfer (LMCT) transition. The relative energies of the metal d-orbitals and the ligand frontier orbitals dictate which type of transition is more likely to occur at lower energies.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital technique for studying metal complexes with unpaired electrons (paramagnetic species). This includes complexes of transition metals such as Cu(II), Co(II) in certain geometries, and some Ni(II) complexes. The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with the metal nucleus and ligand nuclei.

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A). The g-values are indicative of the extent of spin-orbit coupling and can provide insights into the identity of the metal ion and its coordination geometry. The hyperfine coupling constants reveal the extent of delocalization of the unpaired electron onto the metal nucleus and surrounding ligand atoms. For instance, in a hypothetical paramagnetic Cu(II) complex with 1,5-Diphenyl-3-(p-tolyl)formazanate, the EPR spectrum would be expected to show hyperfine splitting due to the copper nucleus (I = 3/2), providing information about the covalency of the Cu-N bonds. While specific EPR data for complexes of 1,5-Diphenyl-3-(p-tolyl)formazan are not widely reported, studies on analogous copper(II) formazanate complexes have utilized EPR to confirm the presence of a Cu(II) center and to characterize its electronic ground state.

Redox Behavior and Electrochemistry of 1,5 Diphenyl 3 P Tolyl Formazan and Its Metal Complexes

Electrochemical Characterization of Formazans and Formazanates

The electrochemical behavior of formazans is characterized by their ability to undergo both oxidation and reduction, processes that are intimately linked to the formation of tetrazolium salts and various reduced species. The substitution pattern on the aryl rings of the formazan (B1609692) backbone plays a critical role in tuning these redox properties.

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

For instance, the electrochemical reduction of 1,3,5-triphenylformazan (B1222628) (TPF) and its derivatives has been studied in dimethyl sulfoxide (B87167) (DMSO). TPF exhibits a single, sharp cathodic peak, indicating a one-electron gain. nih.gov The introduction of substituents on the phenyl rings significantly influences the reduction potentials. A study on 1-(o-, m-, p-tolyl)-3-(p-methoxyphenyl)-5-phenylformazans, which are structurally similar to the title compound, revealed that the position of the methyl group (a weak electron-donating group) on the phenyl ring affects the ease of reduction. The half-wave potentials for the second reduction step (E_red2) of these compounds are influenced by the substituent's electronic effects.

Table 1: Electrochemical Reduction Data for Selected 1,3,5-Triarylformazans in DMSO Data extracted from a study on related formazan derivatives, providing an approximation for the behavior of 1,5-Diphenyl-3-(p-tolyl)formazan.

| Compound | E_red1 (V vs. Ag/AgCl) | E_red2 (V vs. Ag/AgCl) |

| 1,3,5-Triphenylformazan (TPF) | -1.25 | -1.55 |

| 1-(o-tolyl)-3-(p-methoxyphenyl)-5-phenylformazan | -1.30 | -1.65 |

| 1-(m-tolyl)-3-(p-methoxyphenyl)-5-phenylformazan | -1.28 | -1.62 |

| 1-(p-tolyl)-3-(p-methoxyphenyl)-5-phenylformazan | -1.29 | -1.63 |

It is important to note that the oxidation of formazans is also a key electrochemical process. The oxidation of 1,3,5-triarylformazans proceeds via a mechanism involving electrophilic attack at the carbon atom, leading to the formation of a stable tetrazolium salt. This process is generally irreversible and is facilitated by electron-donating groups on the aryl rings.

The Formazan-Tetrazolium Redox Couple and Its Reversibility

The interconversion between a formazan and its corresponding tetrazolium salt forms a fundamental redox couple. The oxidation of a formazan yields a tetrazolium salt, while the reduction of a tetrazolium salt regenerates the formazan. This redox relationship is central to the application of tetrazolium salts as indicators of cellular viability, where cellular reductases convert the tetrazolium salt to a colored formazan. nih.govnih.gov

The reversibility of this redox couple is a subject of detailed study. The oxidation of formazans to tetrazolium salts is typically an irreversible process under standard electrochemical conditions. chem-soc.si Conversely, the reduction of tetrazolium salts can proceed through multiple steps, often involving the formation of a radical intermediate before the formazan is regenerated. The stability and reversibility of these steps are highly dependent on the solvent, the electrolyte, and the substitution pattern of the formazan.

Spectroelectrochemical Investigations (UV-Vis-NIR, EPR) for Intermediate Species

To definitively identify the electronic structure of the species generated during redox processes, spectroelectrochemical techniques are employed. These methods combine electrochemical control with spectroscopic measurements, allowing for the in-situ characterization of transient radical species.

In the case of the ruthenium complexes of 1,5-diphenyl-3-(p-tolyl)formazanate, UV-Vis-NIR and EPR spectroelectrochemistry have been instrumental in characterizing the one-electron reduced and one-electron oxidized species. researchgate.net

Upon one-electron reduction of the [Ru(II)(L⁻)(pap)₂]⁺ complex, the resulting neutral species is best described as [Ru(II)(L•²⁻)(pap)₂], where the formazanate ligand has been reduced to a radical anion. This is supported by changes in the UV-Vis-NIR spectrum and the appearance of a characteristic EPR signal for an organic radical.

Conversely, one-electron oxidation of the starting complex leads to the formation of [Ru(II)(L•)(pap)₂]²⁺, where the formazanate ligand is oxidized to a neutral formazanyl radical. This assignment is again confirmed by the distinct changes in the electronic absorption spectrum.

Table 2: Spectroelectrochemical Data for a Ruthenium-Formazanate Complex Data for [Ru(L)(pap)₂]⁺ where L = 1,5-diphenyl-3-(p-tolyl)formazanate, illustrating the characterization of redox intermediates. researchgate.net

| Species | Redox State | Key UV-Vis-NIR Absorption Bands (nm) | EPR Signal |

| [Ru(L⁻)(pap)₂]⁺ | Ru(II), L⁻ (formazanate) | ~550, ~800 | Silent |

| [Ru(L•²⁻)(pap)₂] | Ru(II), L•²⁻ (formazanate radical anion) | New bands in the NIR region | g ≈ 2.00 |

| [Ru(L•)(pap)₂]²⁺ | Ru(II), L• (formazanyl radical) | Shifted and new absorption bands | g ≈ 2.00 |

These spectroelectrochemical studies provide direct evidence for the ligand-centered redox processes and are crucial for understanding the electronic structure and reactivity of these fascinating non-innocent ligand complexes.

Computational Chemistry and Theoretical Studies of 1,5 Diphenyl 3 P Tolyl Formazan

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has proven to be a powerful tool for investigating the fundamental properties of 1,5-diphenyl-3-(p-tolyl)formazan in its ground state. These calculations offer a detailed picture of the molecule's electronic landscape and geometry.

Prediction of Electronic Structure and Orbital Analysis (HOMO-LUMO Characterization)

Quantum chemical calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), have been instrumental in elucidating the electronic structure of formazan (B1609692) derivatives. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's chemical reactivity and electronic transition properties. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally suggests higher chemical reactivity and the possibility of electronic transitions occurring at lower energies, often in the visible region of the electromagnetic spectrum, which accounts for the intense color of formazans. nih.govnih.gov For 1,5-diphenyl-3-(p-tolyl)formazan, the HOMO is typically localized on the formazan backbone, specifically the nitrogen-rich chain, while the LUMO is distributed over the conjugated system, including the phenyl and tolyl rings. This distribution facilitates charge transfer upon excitation. nih.gov

| Table 1: Calculated Electronic Properties of Formazan Derivatives | |

|---|---|

| Parameter | Typical Calculated Value/Observation |

| HOMO Energy | Relatively high, indicating electron-donating character of the formazan chain. |

| LUMO Energy | Relatively low, indicating electron-accepting character of the aromatic system. |

| HOMO-LUMO Gap | Small, consistent with the observed color and reactivity of formazans. nih.gov |

Geometrical Optimization and Vibrational Frequency Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 1,5-diphenyl-3-(p-tolyl)formazan molecule, a process known as geometrical optimization. researchgate.net These calculations have confirmed that formazans typically adopt a pseudo-six-membered ring structure in their stable form, stabilized by an intramolecular hydrogen bond between the N-H proton of the hydrazone group and a nitrogen atom of the azo group. researchgate.netpsu.edu This chelate structure is a key feature of formazans. psu.edu

Vibrational frequency analysis, also performed using DFT, predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the calculated structure and assign specific vibrational modes to the observed spectral bands. Key vibrational frequencies for formazans include the C=N stretching and N-N stretching modes, which are sensitive to the molecule's conformation and electronic environment. For instance, the C=N stretching band in a chelated structure appears at a lower frequency (around 1500-1510 cm⁻¹) compared to a non-chelated form (1551-1561 cm⁻¹). psu.edu Similarly, the N=N stretching frequency is also influenced by the presence of the intramolecular hydrogen bond. psu.edu

| Table 2: Key Vibrational Frequencies in Formazans | |

|---|---|

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=N Stretch (Chelate) | 1500 - 1510 psu.edu |

| N-N Stretch (Chelate) | ~1150 |

| N-H Stretch | 3011 - 3090 (often broad due to hydrogen bonding) psu.edu |

Investigation of N-N Bond Length Sensitivity to Ligand Oxidation States

The formazan ligand can undergo oxidation to form a tetrazolium salt. wikipedia.org This redox process significantly impacts the electronic structure and, consequently, the geometry of the molecule, particularly the N-N bond lengths within the formazan chain.

DFT studies can model both the neutral formazan and its oxidized tetrazolium cation. In the neutral formazan, the N-N bonds exhibit lengths that are intermediate between single and double bonds due to electron delocalization within the pseudo-aromatic chelate ring. Upon oxidation to the tetrazolium salt, the delocalization pattern changes, which can lead to a lengthening or shortening of specific N-N bonds. For example, studies on related formazanate complexes have shown that coordination to a metal center, which can be considered a form of oxidation of the ligand, leads to distinct changes in the N-N bond lengths. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a computational method used to study the behavior of molecules upon absorption of light, providing insights into their electronic absorption and emission spectra.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations, often using functionals like PBE1PBE, can predict the electronic absorption spectra of formazans with good accuracy when compared to experimental data. researchgate.net These calculations help to identify the nature of the electronic transitions responsible for the observed absorption bands. For 1,5-diphenyl-3-(p-tolyl)formazan, the intense color arises from a broad absorption band in the visible region, typically between 410-500 nm. psu.edu This transition is generally attributed to a π-π* transition within the conjugated system of the formazan. researchgate.netpsu.edu

While absorption is more commonly studied, TD-DFT can also be used to simulate fluorescence emission spectra, providing information about the energy and nature of the excited state from which emission occurs.

| Table 3: Simulated Spectroscopic Properties of Formazans | |

|---|---|

| Spectroscopic Feature | Typical Calculated Value/Observation |

| Maximum Absorption Wavelength (λmax) | 410-500 nm psu.edu |

| Nature of Transition | π → π* researchgate.net |

Characterization of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered Electronic Transitions

When 1,5-diphenyl-3-(p-tolyl)formazan acts as a ligand in a metal complex, new electronic transitions can emerge. TD-DFT is crucial for characterizing these transitions.

Ligand-Centered (LC) Transitions: These are electronic transitions that occur within the formazan ligand itself, similar to the π-π* transitions observed in the free ligand.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: In complexes with electron-rich metals in low oxidation states, an electron can be excited from a metal-centered orbital to a vacant ligand-centered orbital (typically a π* orbital of the formazan). libretexts.orgnih.gov These MLCT transitions are often very intense and can significantly contribute to the color of the complex. libretexts.orgwikipedia.org

TD-DFT calculations can differentiate between LC and MLCT transitions by analyzing the molecular orbitals involved in the excitation. This analysis reveals the extent of charge transfer from the metal to the ligand, providing a quantitative measure of the MLCT character of the transition. The energy and intensity of these transitions are highly dependent on the nature of the metal, its oxidation state, and the specific coordination environment. nih.gov

Correlation of Theoretical Predictions with Experimental Spectroscopic and Electrochemical Data

A significant application of computational chemistry is the prediction of spectroscopic and electrochemical properties, which can be correlated with experimental data to confirm molecular structures and understand their electronic behavior. For formazans, these correlations are crucial for interpreting their characteristic properties, such as their intense color and stable chelate structure.

Molecular Structure and Vibrational Spectra (FTIR):

DFT calculations are highly effective in determining the ground-state geometry of formazans. For 1,5-Diphenyl-3-(p-tolyl)formazan, computations confirm the existence of a stable EZZ isomer, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and a nitrogen atom of the azo group, forming a pseudo-six-membered ring. psu.eduacs.org This chelate structure is a key feature of most triarylformazans. researchgate.net

Theoretical vibrational frequency calculations can be correlated with experimental Fourier-transform infrared (FTIR) spectra to assign specific absorption bands. nih.gov

| Vibrational Mode | Typical Experimental Range (cm⁻¹) for Formazans | Computational Correlation |

| N-H Stretch | 3060–3090 (Broad, due to H-bonding) | Calculations confirm the redshift and broadening of the N-H stretching frequency due to the strong intramolecular hydrogen bond. researchgate.net |

| C=N Stretch | 1590–1610 | Theoretical calculations assign this sharp, characteristic band to the C=N stretching vibration within the chelate ring. researchgate.net |

| N=N Stretch | ~1490 | This azo group vibration is also identifiable through computational analysis. rsc.org |

This table is a generalized representation based on data for various formazan derivatives.

Nuclear Magnetic Resonance (NMR) Spectra:

The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. longdom.orgnih.govnih.gov These calculated shifts, when scaled and compared with experimental spectra, are invaluable for structural elucidation and assigning specific resonances.

| Nucleus | Experimental Shift Range (δ, ppm) for Formazans | Computational Correlation |

| ¹H (N-H Proton) | 14.2–15.3 | The highly deshielded nature of the N-H proton is accurately reproduced by GIAO calculations, confirming its involvement in the strong intramolecular hydrogen bond. nih.gov |

| ¹³C (N-C=N Carbon) | 158–165 | Calculations correlate well with the downfield chemical shift observed for the central carbon of the formazan core. researchgate.net |

| ¹H & ¹³C (Aryl Protons/Carbons) | 6.6–8.3 (¹H), 115-150 (¹³C) | Theoretical shifts for the phenyl and p-tolyl rings can be calculated and matched to experimental values, aiding in the complete assignment of the spectra. nih.govdntb.gov.ua |

This table is a generalized representation based on data for various formazan derivatives.

Electronic Spectra (UV-Vis) and Electrochemical Properties:

The intense color of formazans is due to π→π* electronic transitions within the conjugated system. Time-dependent DFT (TD-DFT) is the primary computational method used to predict UV-Vis absorption spectra. researchgate.netresearchgate.net

Absorption Maxima (λ_max): TD-DFT calculations can predict the λ_max values, which for triarylformazans typically fall in the 410–500 nm range. psu.edu These calculations help explain how substituents on the aryl rings influence the color by altering the energy of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Solvatochromism: Computational models incorporating different solvents can predict and explain the shifts in absorption spectra (solvatochromism) observed experimentally. For many formazans, a slight hypsochromic (blue) shift is seen as solvent polarity increases. researchgate.net

Electrochemical Behavior: The redox properties of formazans can be investigated using cyclic voltammetry. Computationally, the energies of the HOMO and LUMO are estimated to correlate with the oxidation and reduction potentials of the molecule. rsc.orgrsc.org These calculations provide insight into the electron-donating or -accepting nature of the molecule, which is crucial for its applications in redox sensing and materials science. rsc.org

Advanced Applications of 1,5 Diphenyl 3 P Tolyl Formazan in Chemical Research and Materials Science

Catalytic Applications of 1,5-Diphenyl-3-(p-tolyl)formazanate Complexes

The formazanate ligand, derived from 1,5-Diphenyl-3-(p-tolyl)formazan, shares structural similarities with well-established ligand classes like β-diketiminates. However, the unique nitrogen-rich backbone of formazanates imparts distinct electronic properties that are highly beneficial for catalysis. These ligands are known for their ability to stabilize various metal oxidation states and participate directly in redox processes, making their metal complexes promising candidates for a range of catalytic transformations.

Formazanate Complexes as Pre-catalysts or Active Species in Homogeneous Catalysis

Complexes of 1,5-Diphenyl-3-(p-tolyl)formazanate with transition metals such as nickel, palladium, and copper are of particular interest in homogeneous catalysis. These complexes can act as pre-catalysts, which under reaction conditions transform into the catalytically active species, or they can be the active species themselves. The electronic environment around the metal center can be finely tuned by the formazanate ligand, influencing the catalytic activity and selectivity. For instance, nickel complexes bearing formazanate ligands have shown potential in olefin oligomerization reactions. nih.gov

The catalytic efficacy of these complexes often stems from the synergistic interplay between the metal center and the formazanate ligand. The ligand can actively participate in the catalytic cycle through its redox-active nature, facilitating electron transfer processes that are crucial for many catalytic transformations.

Table 1: Potential Homogeneous Catalytic Applications of 1,5-Diphenyl-3-(p-tolyl)formazanate Metal Complexes

| Catalyst Type | Potential Reaction | Role of Formazanate Ligand |

| Palladium(II)-formazanate | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes the active Pd(0) species, influences reductive elimination. |

| Nickel(II)-formazanate | Ethylene dimerization and oligomerization | Modulates the electronic properties of the Ni center, influencing chain growth. rsc.org |

| Copper(I/II)-formazanate | Atom transfer radical polymerization (ATRP), Click chemistry | Controls the redox equilibrium between Cu(I) and Cu(II) states. |

Mechanistic Investigations of Catalytic Transformations

Understanding the mechanism of catalytic transformations is paramount for the rational design of more efficient catalysts. For formazanate-based catalysts, mechanistic studies often focus on elucidating the role of the ligand in the catalytic cycle. Key aspects of investigation include the mode of ligand coordination, the electronic structure of the catalytic intermediates, and the potential for the ligand to act as an electron reservoir.

Techniques such as cyclic voltammetry can be employed to probe the redox behavior of the metal-formazanate complexes, providing insights into their ability to facilitate electron transfer. Spectroscopic methods, including UV-Vis and NMR, are used to characterize intermediates and understand the structural changes the catalyst undergoes during the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, can further illuminate the reaction pathways and transition states involved.

Exploiting Proton-Responsive Nature for Cooperative Reactivity in Catalysis

The formazan (B1609692) ligand possesses a proton-responsive N-H group within its backbone. This feature can be exploited to design catalysts where the reactivity can be modulated by the presence or absence of a proton. This "proton-responsive" character allows for cooperative reactivity, where both the metal center and the ligand participate in substrate activation.

For example, the deprotonation of the formazanate ligand can enhance the electron-donating ability of the ligand, thereby increasing the electron density at the metal center and influencing its catalytic activity. Conversely, protonation can alter the ligand's electronic properties in a different manner, providing a switch to control the catalytic process. This proton-coupled electron transfer (PCET) capability is a burgeoning area of research with the potential to unlock novel catalytic pathways.

Development of Chemosensors and Indicators based on Chromogenic Properties

The intense coloration of formazans, a consequence of their extended π-conjugated system, makes them excellent candidates for the development of chromogenic chemosensors. These sensors can detect the presence of specific analytes through a visible color change, offering a simple and often naked-eye method for detection.

Sensing Mechanisms Involving Specific Metal Ion Binding or Redox-Induced Color Changes

The sensing mechanism of formazan-based chemosensors can operate through several principles. One common mechanism involves the specific binding of a metal ion to the formazanate ligand. This coordination event can perturb the electronic structure of the formazan chromophore, leading to a shift in its absorption spectrum and a corresponding color change. The selectivity of the sensor is determined by the specific coordination chemistry of the formazanate ligand with different metal ions.

Another sensing mechanism relies on redox-induced color changes. The formazan can be oxidized or reduced in the presence of a suitable analyte, leading to a distinct color change. For example, the reduction of a tetrazolium salt (the oxidized form of a formazan) to the intensely colored formazan is a widely used principle in biochemical assays to determine cell viability.

Design Principles for Selective Analyte Detection

The design of selective formazan-based chemosensors involves the careful tuning of the ligand's structure to achieve specific interactions with the target analyte. The substituents on the phenyl rings of the formazan backbone play a crucial role in modulating its electronic properties and steric environment.

For instance, introducing specific functional groups onto the 1,5-diphenyl-3-(p-tolyl)formazan scaffold can create a binding pocket that is complementary in size and electronic character to a target metal ion. This "lock-and-key" approach can lead to highly selective sensors. Furthermore, the incorporation of moieties that can engage in specific interactions, such as hydrogen bonding, can enhance the selectivity for certain anions. nih.gov The development of such tailored chemosensors holds promise for applications in environmental monitoring, clinical diagnostics, and industrial process control.

Functional Dyes and Pigments

The vibrant color of 1,5-Diphenyl-3-(p-tolyl)formazan is a direct consequence of its extended π-conjugated system, making it and its derivatives promising candidates for use as functional dyes and pigments.

Structure-Color Relationships and Tunability of Chromophores

The deep red color of 1,5-Diphenyl-3-(p-tolyl)formazan arises from electronic transitions within the formazan chromophore. The core structure, often described as a resonance hybrid of a linear and a chelated form, allows for strong absorption in the visible region of the electromagnetic spectrum. The position of the maximum absorption (λmax) is sensitive to the electronic nature of the substituents on the phenyl rings and the solvent environment.

The presence of the electron-donating p-tolyl group at the C3 position influences the electronic distribution within the chromophore, subtly modifying its color compared to the parent 1,3,5-triphenylformazan (B1222628). The color of formazans can be tuned by introducing different functional groups onto the aryl rings. Electron-withdrawing groups tend to cause a bathochromic (red) shift of the absorption maximum, while electron-donating groups typically lead to a hypsochromic (blue) shift.

Furthermore, the phenomenon of solvatochromism, where the color of a compound changes with the polarity of the solvent, is a key feature of formazans. This tunability is due to changes in the ground and excited state energy levels of the molecule in different solvent environments. This property is crucial for the design of sensoric materials that respond to changes in their chemical surroundings.

Applications in Advanced Optical Materials (e.g., Optical Recording Media)

The unique photophysical properties of formazans, including their potential for photochromism, have led to their consideration in the development of advanced optical materials. Photochromic compounds can undergo reversible transformations between two forms having different absorption spectra upon irradiation with light, a property that is the basis for rewritable optical data storage. openaccessrepository.ityork.ac.ukresearchgate.net While the specific application of 1,5-Diphenyl-3-(p-tolyl)formazan in optical recording media is not yet widely documented, the general class of formazans exhibits properties that make them attractive for such technologies.

Derivatives of formazans are also being investigated for their use in organic light-emitting diodes (OLEDs). Their inherent fluorescence and the ability to tune their emission wavelengths through synthetic modification make them promising candidates for the emissive layer in OLED devices. The thermal and photochemical stability of the formazan core are critical parameters that are being optimized for these applications.

Precursor Chemistry for Novel Organic Scaffolds

Beyond its use as a dye, 1,5-Diphenyl-3-(p-tolyl)formazan serves as a valuable and versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, some of which possess unique electronic and magnetic properties.

Synthesis of Stable Organic Radicals, including Verdazyls

One of the most significant applications of 1,5-Diphenyl-3-(p-tolyl)formazan is as a starting material for the synthesis of verdazyls. Verdazyls are a class of exceptionally stable organic radicals. The synthesis typically involves the cyclization of the formazan with an aldehyde, most commonly formaldehyde, in the presence of a base. This process converts the formazan into a 1,2,3,4-tetrahydro-1,2,4,5-tetrazinyl radical, the verdazyl ring system. nih.govmdpi.com

The stability of the resulting verdazyl radical is attributed to the extensive delocalization of the unpaired electron over the four nitrogen atoms of the heterocyclic ring. The substituents on the phenyl rings of the original formazan precursor play a crucial role in modulating the properties of the final verdazyl radical, such as its redox potential, solubility, and crystal packing.

| Parameter | Katritzky Method (1995) | Iqbal Method (2009) | Unlocking Kuhn Verdazyls (2023) |

| Starting Aldehyde | p-Tolualdehyde | 4-Methylbenzaldehyde | Not specified for this formazan |

| Solvent System | CH₂Cl₂/Water | CH₂Cl₂/Water | DMF/Pyridine (B92270) |

| Reaction Time | 24 h | 12 h | 4 h (formazan formation) |

| Yield | 52% | 48% | Not specified for this formazan |

| Purification | Methanol (B129727) Recrystallization | Methanol Recrystallization | Not specified for this formazan |

This table presents a comparison of different synthetic methods for formazans, which are precursors to verdazyls.

Formation of Other Nitrogen-Containing Heterocycles (e.g., Tetrazolium Salts, Boratetrazines)

1,5-Diphenyl-3-(p-tolyl)formazan can be readily oxidized to form the corresponding 2,3,5-triphenyl-tetrazolium salt. nih.govnih.gov This transformation involves the removal of two electrons and a proton from the formazan, resulting in the formation of the planar, aromatic tetrazolium ring. Various oxidizing agents can be employed for this conversion, including lead tetraacetate, N-bromosuccinimide, and electrochemical methods. The resulting tetrazolium salts are colorless compounds that have found widespread use in biochemistry.

More recently, formazans have been used as ligands for main group elements, leading to the formation of novel heterocyclic systems. For example, the reaction of a formazan with boron trifluoride can yield a class of compounds known as boratetrazines. These compounds incorporate a boron atom into the heterocyclic ring, leading to unique electronic and photophysical properties that are currently being explored.

Reagents in Biochemical Assays and Histochemical Detection

The redox activity of the formazan-tetrazolium salt system is the basis for its most well-known application in the life sciences: the colorimetric measurement of cellular metabolic activity.

While specific studies detailing the use of 1,5-Diphenyl-3-(p-tolyl)formazan in routine biochemical assays are not as prevalent as for its close analog, 2,3,5-triphenyltetrazolium chloride (TTC), its fundamental chemical properties suggest its suitability for such applications. The reduction of a tetrazolium salt to a colored formazan by cellular dehydrogenases is a hallmark of metabolically active cells. researchgate.netresearchgate.net

The general principle of a dehydrogenase assay using a formazan precursor involves the incubation of cells or tissue with a tetrazolium salt. The enzymatic reduction of the tetrazolium salt, which is typically colorless or pale yellow, results in the formation of a brightly colored, water-insoluble formazan. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the dehydrogenase activity.

| Step | Description | Compound | Observation |

| 1. Incubation | Cells or tissue are incubated with a tetrazolium salt solution. | Tetrazolium Salt (e.g., from oxidation of 1,5-Diphenyl-3-(p-tolyl)formazan) | Colorless solution |

| 2. Enzymatic Reduction | Dehydrogenases in viable cells reduce the tetrazolium salt. | 1,5-Diphenyl-3-(p-tolyl)formazan | Formation of a colored precipitate |

| 3. Solubilization | The water-insoluble formazan is dissolved in an organic solvent. | 1,5-Diphenyl-3-(p-tolyl)formazan | Colored solution |

| 4. Quantification | The absorbance of the solution is measured at the λmax of the formazan. | 1,5-Diphenyl-3-(p-tolyl)formazan | Absorbance value |

In the context of histochemistry, formazans are used for the microscopic localization of enzyme activity in tissue sections. The deposition of the colored formazan at the site of enzymatic activity provides a visual marker for specific cellular processes. The choice of the specific formazan can influence the color and the intracellular localization of the final product.

Formazan-Based Assays for Studying Enzyme Activity (e.g., Dehydrogenase Systems)

The reduction of tetrazolium salts to their corresponding formazan derivatives is a cornerstone of many enzymatic assays, particularly for measuring the activity of dehydrogenase enzymes. These enzymes play a crucial role in cellular metabolism by catalyzing the transfer of hydride ions (H-) from a substrate to an acceptor molecule, often a coenzyme such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). The resulting reduced coenzymes, NADH and NADPH, can then donate electrons to a tetrazolium salt, leading to the formation of a brightly colored and often insoluble formazan.

While 1,5-Diphenyl-3-(p-tolyl)formazan is the product of such a reaction, the assays themselves typically employ its corresponding, colorless tetrazolium salt precursor. The rate of formazan formation, which can be quantified spectrophotometrically, is directly proportional to the activity of the dehydrogenase enzyme under investigation. This principle is widely applied in various research fields to assess cellular health, metabolic activity, and the impact of potential inhibitors or activators on enzyme function.

The specific characteristics of the resulting formazan, including its color, solubility, and molar absorptivity, are determined by the substituents on the tetrazolium ring. In the case of the precursor to 1,5-Diphenyl-3-(p-tolyl)formazan, the phenyl and p-tolyl groups influence these properties. The intense color of 1,5-Diphenyl-3-(p-tolyl)formazan allows for sensitive detection, a critical factor in assays where enzyme concentrations may be low.

Table 1: General Parameters for a Dehydrogenase Assay Using a Tetrazolium Salt Precursor to 1,5-Diphenyl-3-(p-tolyl)formazan